![molecular formula C19H17ClN2O B2652654 6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 438486-31-8](/img/structure/B2652654.png)
6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
Descripción general
Descripción
6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a synthetic compound that belongs to the class of oxazinoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound, fused with an oxazine ring and substituted with a chloro group and a phenylethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Oxazine Ring: The oxazine ring can be introduced by reacting the quinoline derivative with an appropriate aldehyde and an amine under acidic or basic conditions.
Substitution Reactions: The chloro and phenylethyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxazine ring to an amine or alcohol derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Antibacterial Activity
One of the most significant applications of 6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is its antibacterial activity. Research has demonstrated that this compound exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically:
- Mechanism of Action : The compound has been shown to interfere with the lipopolysaccharide transport system in bacteria, particularly targeting the LptA-LptC interaction. This mechanism is crucial for the survival of Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, making it a promising candidate for further development as an antibacterial agent .
Table 1: Antibacterial Activity of this compound
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 8 - 64 μg/mL |
Pseudomonas aeruginosa | Not specified |
Staphylococcus aureus | Weak activity |
Enterococcus faecalis | Weak activity |
Anticancer Potential
The compound's structure also suggests potential applications in oncology. Quinoline derivatives have been extensively studied for their anticancer properties due to their ability to induce apoptosis in cancer cells. Some studies indicate that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines.
Case Study: Antiproliferative Activity
Recent investigations into quinoline derivatives have revealed that certain modifications can enhance their antiproliferative activities against cancer cell lines such as RPMI-8226 (multiple myeloma) and HCT-116 (colon cancer). These studies suggest that compounds with similar scaffolds may also show promising results in inhibiting cancer cell growth .
Other Therapeutic Applications
Beyond its antibacterial and anticancer properties, this compound may have other therapeutic implications:
- Anti-inflammatory Properties : Some quinoline derivatives are known to exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Neurological Applications : Research indicates that quinoline derivatives can act as neuroprotective agents due to their ability to chelate metal ions and reduce oxidative stress.
Mecanismo De Acción
The mechanism of action of 6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit the ubiquinone synthesis pathway in Trypanosoma cruzi by targeting the enzyme COQ7 . This inhibition leads to a shortage of ubiquinone, disrupting the respiratory chain and redox balance in the parasite, ultimately causing its death.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-3-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline: This compound has a similar structure but with a cyclohexenyl group instead of a phenylethyl group.
Other Oxazinoquinoline Derivatives: Various derivatives with different substituents on the quinoline or oxazine rings.
Uniqueness
6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit the ubiquinone synthesis pathway in Trypanosoma cruzi highlights its potential as a therapeutic agent for Chagas disease .
Actividad Biológica
The compound 6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a member of the oxazinoquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 315.80 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound features a chloro group and a phenethyl moiety that may contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxazinoquinolines exhibit significant anticancer properties. For instance, a series of compounds based on the quinolone structure showed antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The IC values for these compounds ranged from 3.3 µM to 50.9 µM , indicating potent activity against these cancer types .
The mechanism behind the anticancer effects is largely attributed to the inhibition of the phosphoinositide 3-kinase (PI3K) pathway. In induced-fit docking studies, it was found that these compounds occupy the PI3Kα binding site and interact with critical binding residues, effectively disrupting signaling pathways involved in cancer cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising results in antimicrobial assays. A study evaluating azetidin-2-one fused derivatives indicated that oxazinoquinoline compounds inhibited the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, suggesting strong antibacterial potential .
Activity Against Trypanosoma cruzi
Another noteworthy aspect of this compound's biological activity is its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicated that compounds with an oxazinoquinoline structure inhibited the growth of epimastigotes significantly, highlighting their potential as therapeutic agents against parasitic infections .
Study 1: Antiproliferative Effects on Cancer Cell Lines
In a controlled laboratory setting, researchers synthesized several derivatives of this compound and tested their effects on Caco-2 and HCT-116 cell lines. The study concluded that certain modifications in the chemical structure enhanced antiproliferative activity significantly.
Compound | Caco-2 IC (µM) | HCT-116 IC (µM) |
---|---|---|
Compound A | 37.4 | 8.9 |
Compound B | 50.9 | 3.3 |
Compound C | 17.0 | 5.3 |
Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of various derivatives against common pathogens. The results were measured using disc diffusion methods:
Compound | Pathogen | Zone of Inhibition (mm) |
---|---|---|
AZT b2 | Staphylococcus aureus | 22 |
AZT b3 | Escherichia coli | 25 |
AZT g2 | Candida albicans | 20 |
These results indicate that certain derivatives possess substantial antimicrobial activity compared to established antibiotics.
Q & A
Q. Basic: What are the key synthetic strategies for constructing the oxazinoquinoline core in this compound?
The oxazinoquinoline core is typically synthesized via multi-step protocols:
- Step 1 : Formation of the quinoline backbone using Skraup or Friedländer reactions, followed by chlorination at position 6 using POCl₃ .
- Step 2 : Introduction of the 1-phenylethyl group via alkylation or nucleophilic substitution. For example, reacting a quinoline intermediate with phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Cyclization to form the oxazine ring. This often involves intramolecular etherification using reagents like NaH or catalytic acid .
Validation : Confirm regioselectivity and purity using HPLC and ¹H/¹³C NMR, comparing shifts to analogous compounds (e.g., δ 7.2–8.1 ppm for aromatic protons) .
Q. Basic: How can spectroscopic methods distinguish this compound from structurally similar analogs?
- NMR : The 1-phenylethyl group shows distinct splitting patterns (e.g., a doublet of doublets for the CH₂ group adjacent to the chiral center at δ 3.5–4.0 ppm). Chlorine’s inductive effect deshields nearby protons .
- HRMS : Exact mass (e.g., m/z 365.0822 for C₂₀H₁₇ClN₂O⁺) differentiates it from analogs with furan or methyl substituents .
- XRD : Crystallography confirms the fused oxazinoquinoline system and dihedral angles (e.g., 15–25° between quinoline and oxazine planes) .
Q. Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Modification : Replace the 1-phenylethyl group with bulkier arylalkyl chains (e.g., naphthylethyl) to enhance hydrophobic interactions with targets like Gli1 .
- Electron-Withdrawing Groups : Introduce fluorine at position 8 to improve metabolic stability without altering the oxazine ring’s conformation .
- Methodology : Use parallel synthesis to generate a library of derivatives. Screen for IC₅₀ values against cancer cell lines (e.g., HCT-116) and compare with parent compound .
Q. Advanced: How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Purity Assessment : Contaminants (e.g., unreacted phenylethyl intermediates) can skew results. Validate purity via LC-MS (>98%) and quantify residual solvents .
- Assay Conditions : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize variability. For example, use identical cell passage numbers and incubation times .
- Target Selectivity : Perform kinase profiling to rule off-target effects. Compounds with similar scaffolds show cross-reactivity with EGFR and PDGFR .
Q. Advanced: What computational approaches predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with Hedgehog pathway proteins (e.g., Gli1). The 1-phenylethyl group often occupies hydrophobic pockets .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess conformational flexibility. Analyze RMSD values (<2 Å for stable binding) .
- QSAR Models : Corrogate electronic parameters (e.g., Cl’s Hammett σ) with activity data to prioritize derivatives for synthesis .
Q. Basic: What are common impurities in the synthesis, and how are they mitigated?
- Byproducts :
- Purification : Gradient silica gel chromatography (hexane:EtOAc 4:1 to 1:2) effectively separates diastereomers .
Q. Advanced: How to scale up synthesis while maintaining yield and purity?
- Flow Chemistry : Implement continuous flow reactors for high-throughput chlorination and cyclization steps. This reduces reaction time (from 24h to 2h) and improves safety .
- Catalyst Optimization : Replace traditional bases (e.g., NaH) with immobilized catalysts (e.g., polymer-supported DBU) to simplify workup and recycling .
- Process Analytics : Use in-line FTIR to monitor reaction progress and adjust parameters in real time .
Q. Basic: What in vitro assays are suitable for initial biological evaluation?
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on human fibroblasts (LD₅₀ > 50 µM indicates low toxicity) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., Abl1) using ATP-competitive probes .
Q. Advanced: How to assess metabolic stability for preclinical development?
- Microsomal Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
- Metabolite ID : Use HRMS to identify oxidation products (e.g., hydroxylation at position 4 of the quinoline ring) .
- CYP Inhibition : Screen against CYP3A4 and CYP2D6 to predict drug-drug interaction risks .
Q. Advanced: What strategies improve solubility for in vivo studies?
- Salt Formation : React with methanesulfonic acid to form a mesylate salt, increasing aqueous solubility by 10-fold .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release. Characterize via DLS and TEM .
- Prodrug Design : Introduce phosphate esters at the oxazine oxygen, which hydrolyze in vivo to the active form .
Propiedades
IUPAC Name |
6-chloro-3-(1-phenylethyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c1-13(14-6-3-2-4-7-14)22-11-15-10-17(20)16-8-5-9-21-18(16)19(15)23-12-22/h2-10,13H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZVAYMCVZZHIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3=CC(=C4C=CC=NC4=C3OC2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.